(S)-2,2-Dimethylcyclopropanecarboxylic acid
Overview
Description
(S)-2,2-Dimethylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2,2-Dimethylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of suitable alkenes using diazo compounds in the presence of metal catalysts. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclopropanation reactions. These processes typically use cost-effective and readily available starting materials, along with efficient catalysts to ensure high yields and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-2,2-Dimethylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme interactions and stereochemistry.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including potential drugs with specific biological activities.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-2,2-Dimethylcyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The cyclopropane ring’s strain and the carboxylic acid group’s reactivity play crucial roles in its interactions.
Comparison with Similar Compounds
Similar Compounds
®-2,2-Dimethylcyclopropanecarboxylic acid: The enantiomer of the compound, with different stereochemistry.
Cyclopropanecarboxylic acid: A simpler analog without the dimethyl substitution.
2,2-Dimethylpropanoic acid: A structurally related compound with a different carbon skeleton.
Uniqueness
(S)-2,2-Dimethylcyclopropanecarboxylic acid is unique due to its chiral cyclopropane ring and the presence of two methyl groups, which influence its chemical reactivity and biological activity. This combination of features makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMOMYTTGHNGJ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436524 | |
Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14590-53-5 | |
Record name | (+)-2,2-Dimethylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14590-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-2,2-Dimethylcyclopropanecarboxylic acid important in pharmaceutical synthesis?
A: this compound is a key intermediate in synthesizing Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor often co-administered with the carbapenem antibiotic Imipenem. This co-administration protects Imipenem from enzymatic degradation in the kidneys, increasing its efficacy.
Q2: What are the common methods to synthesize this compound?
A2: There are several approaches to synthesizing this compound:
- Wittig cyclization: This method utilizes 2,2-dimethyloxirane and triethyl phosphonoacetate to create the racemic mixture, followed by resolution using L-(-)-menthol to obtain the desired (S)-enantiomer.
- Enzymatic resolution: This approach employs lipases, particularly Novozyme 435, to selectively hydrolyze the (R)-enantiomer of ethyl-2,2-dimethylcyclopropanecarboxylate, leaving behind the desired this compound.
Q3: How does the reaction environment affect the enzymatic resolution of this compound?
A3: Research indicates that the enzymatic resolution process is influenced by various factors:
- Organic solvents: The addition of polar organic solvents, specifically N, N-dimethylformamide (DMF), to the reaction buffer can significantly improve the solubility of the substrate (ethyl-2,2-dimethylcyclopropanecarboxylate) and enhance the efficiency of the enzymatic resolution process.
- Ionic liquids: Studies show that incorporating certain ionic liquids, such as [BMIM]OTF, into the reaction system can improve both the activity and enantioselectivity of the lipase catalyst, leading to a more efficient resolution process.
- Immobilized enzymes: Modified versions of Novozyme 435, potentially immobilized on solid supports, have been investigated to improve the enantioselective hydrolysis process.
Q4: What are the advantages of using enzymatic resolution compared to other methods?
A4: Enzymatic resolution offers several benefits:
- High enantioselectivity: Lipases like Novozyme 435 exhibit high selectivity towards the (R)-enantiomer, allowing for efficient production of this compound with high enantiomeric excess (ee).
Q5: How is the optical purity of this compound determined?
A: Enantiomeric excess (ee) is a key metric for assessing the optical purity of chiral compounds. Techniques like chiral HPLC (High-Performance Liquid Chromatography) are commonly employed to separate and quantify the different enantiomers, allowing for precise ee determination.
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